molecular formula C8H11NO B021549 Tyramine CAS No. 51-67-2

Tyramine

Cat. No. B021549
CAS RN: 51-67-2
M. Wt: 137.18 g/mol
InChI Key: DZGWFCGJZKJUFP-UHFFFAOYSA-N
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Description

Tyramine is a naturally occurring monoamine compound and trace amine derived from the amino acid tyrosine . It plays a role in blood pressure regulation and is found naturally in the body and a variety of foods . People prone to migraines or those who take monoamine oxidase inhibitors (MAOI) may need to limit their intake of foods rich in tyramine .


Synthesis Analysis

Tyramine has been synthesized in various studies. For instance, a two-step enzymatic cross-linking chemistry was used for the production of tyramine-based hyaluronan hydrogels . Another study employed a molecular design platform based on tyramine to synthesize a novel phthalonitrile matrix resin and curing agent .


Molecular Structure Analysis

Tyramine’s molecular formula is C8H11NO . Its structure has been analyzed using methods such as nuclear magnetic resonance (1H-NMR, 13C-NMR), Fourier-transform infrared spectroscopy (FTIR), and elemental analysis .


Chemical Reactions Analysis

Tyramine is involved in many physiological processes. It acts as a neuromodulator and is a precursor for the neurotransmitter octopamine . It is metabolized by various enzymes, including monoamine oxidases . In foods, it often is produced by the decarboxylation of tyrosine during fermentation or decay .


Physical And Chemical Properties Analysis

Tyramine has a molar mass of 137.179 g·mol−1 . Its density is predicted to be 1.103 g/cm3 . The melting point is 164.5 °C (328.1 °F), and the boiling point is 206 °C (403 °F) at 25 mmHg .

Scientific Research Applications

Alzheimer’s Disease Research

Tyramine has been implicated in Alzheimer’s disease (AD) research due to its interaction with amyloid-beta (Aβ42), a peptide involved in AD pathology. Studies using yeast models have shown that tyramine can exacerbate the toxic effects of Aβ42, leading to increased oxidative stress and mitochondrial DNA damage . This suggests a potential role for tyramine in the development or progression of AD and highlights the importance of considering tyramine’s effects in AD research.

Neuromodulation and Neurotransmission

As a biogenic amine, tyramine is involved in neuromodulation and neurotransmission. It acts by reducing serotonergic and dopaminergic signaling through the trace amine-associated receptor 1 (TAAR1) . This function is crucial in understanding various neurological disorders, including Parkinson’s disease, Huntington’s disease, migraines, and schizophrenia, where tyramine’s role as a neurotransmitter could be significant.

Cardiovascular Research

Tyramine influences cardiovascular health by inducing the release of catecholamines, which can affect blood pressure. Its role as an indirect sympathomimetic means it can have hypertensive effects, making it a subject of interest in cardiovascular research, especially concerning dietary intake and its potential impact on heart health .

Metabolic Regulation in Invertebrates

In invertebrates, tyramine, along with octopamine, regulates metabolic traits. It affects energy uptake and expenditure, influencing factors such as metabolic rate, physical activity, feeding rate, and food choice. Understanding the control of these metabolic processes by tyramine in invertebrates can provide insights into energy homeostasis and physiological state transitions .

Pharmacokinetics and Pharmacogenomics

The pharmacokinetics of tyramine are highly variable among individuals, which has been linked to polymorphisms in genes like OCT1, CYP2D6, and MAO-A. Research in this area explores how genetic variations affect the body’s response to tyramine, including its metabolism and systemic effects, such as blood pressure changes . This is particularly relevant for personalized medicine and understanding individual responses to dietary tyramine.

Food Science and Safety

Tyramine is naturally present in many fermented foods, and its concentration can be influenced by factors like the presence of tyramine-producing bacteria and the food’s salt content. Research in food science investigates the levels of tyramine in various foods and its biomolecular targets, which is essential for assessing the safety and potential health impacts of dietary tyramine .

Mechanism of Action

Mode of Action

Tyramine acts by inducing the release of catecholamines . An important characteristic of tyramine is its inability to cross the blood-brain barrier, which restricts its side effects to only non-psychoactive peripheral sympathomimetic effects . This means that tyramine primarily affects the body’s peripheral nervous system rather than the central nervous system.

Biochemical Pathways

Tyramine is a trace amine derived from the amino acid tyrosine . It is generated via the decarboxylation of tyrosine in animals, plants, and microorganisms . Normally, tyramine is degraded by monoamine oxidases (MAOs), specifically MAO A and MAO B . These enzymes, located at the outer mitochondrial membrane, are flavoproteins that dehydrate amines to imines .

Pharmacokinetics

The pharmacokinetics of tyramine is highly variable among individuals . On average, as much as 76.8% of the dose is recovered in urine in the form of the MAO-catalyzed metabolite 4-hydroxyphenylacetic acid (4-HPAA), confirming that oxidative deamination by MAO-A is the quantitatively most relevant metabolic pathway . The systemic exposure of 4-HPAA varies only up to 3-fold, indicating no strong heritable variation in peripheral MAO-A activity .

Result of Action

The action of tyramine results in a multitude of physiological effects, exhibiting neuromodulatory properties as well as cardiovascular and immunological effects . At high concentrations, tyramine can elicit toxic effects, induce hypertension and migraine, and may cause allergic reactions .

Action Environment

The action of tyramine is influenced by various environmental factors. In humans, the diet is the primary source of physiologically relevant tyramine concentrations . Factors such as the availability of tyrosine in food, the presence of tyramine-producing bacteria, the environmental pH, and the salt content of food can all influence the action, efficacy, and stability of tyramine . The process of fermentation provides a particularly good source of tyramine in human nutrition .

Safety and Hazards

Tyramine can cause a hypertensive crisis, which occurs when a sudden rise in blood pressure is considered a medical emergency . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . Workers exposed to tyramine should be warned of this danger .

Future Directions

The potential impact of dietary tyramine on human health has been assessed by compiling quantitative data on the tyramine content in a variety of foods and then conducting a brief review of the literature on the physiological, cellular, and systemic effects of tyramine . This may allow both the assessment of tyramine concentrations in food and the extrapolation of these concentrations to gauge the physiological and systemic effects in the context of human nutrition .

properties

IUPAC Name

4-(2-aminoethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGWFCGJZKJUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Record name tyramine
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URL https://en.wikipedia.org/wiki/Tyramine
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

71495-67-5
Record name Poly(tyramine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71495-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2043874
Record name Tyramine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless to yellow solid; Sweet meaty aroma
Record name Tyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000306
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-(4-Hydroxyphenyl)ethylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1580/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

166 °C @ 2 MM HG
Record name TYRAMINE
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Solubility

SOL IN WATER /TYRAMINE HYDROCHLORIDE/, 1 G DISSOLVES IN 10 ML BOILING ALCOHOL, SPARINGLY SOL IN BENZENE, XYLENE, Slightly soluble in water, benzene; soluble in ethanol, xylene, Water solubility = 10.4E+3 mg/L @ 15 °C, 10.4 mg/mL at 15 °C, Soluble in water, Soluble (in ethanol)
Record name TYRAMINE
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Record name Tyramine
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Record name 2-(4-Hydroxyphenyl)ethylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Mechanism of Action

... Findings indicate that tyramine acts presynaptically to cause a release of endogenous norepinephrine from the nerve, which in turn acts on postjunctional receptors.
Record name TYRAMINE
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Product Name

Tyramine

Color/Form

CRYSTALS FROM BENZENE OR ALCOHOL, PLATES OR NEEDLES FROM BENZENE, NEEDLES FROM WATER

CAS RN

51-67-2
Record name Tyramine
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Record name Tyramine
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Record name Tyramine
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Record name 4-(2-aminoethyl)phenol
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Record name TYRAMINE
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Record name TYRAMINE
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Record name Tyramine
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Melting Point

164-165 °C, MP: 269 °C /TYRAMINE HYDROCHLORIDE/, 164 - 165 °C
Record name TYRAMINE
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Record name Tyramine
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Synthesis routes and methods I

Procedure details

Formation of the tyramide of compound III, is as follows. N-hydroxysuccinimide (33 mg) is dissolved in the reaction mixture prepared above by heating to 70° C., then dicyclohexylcarbodiimide (61 mg) is added. This is reacted at 70° C. for 90 minutes, an additional amount (6 mg) of the carbodiimide is added and the reaction is continued for another 30 minutes. The mixture is cooled to 0° C. and the precipitated dicyclohexylurea is settled by centrifugation. The supernatant, containing 6-(-4′-N-hydroxylsuccinimidyl carboxy phenyl)-3,8-bis bromoacetamidyl-5-methylphenanthridinium chloride (IV) is recovered. A solution of tyramine [4-(2′-amino)ethylphenol] (1.0 g) in water (5 ml) is formed by bringing it to pH 7 by addition of concentrated HCl. This solution is added to the supernatant containing compound IV and reacted at room temperature for one hour. This mixture is then reduced to a red oil by evacuation at 60° C., and is then extracted with water to remove excess tyramine. Compound (VI) is then recrystalized from ethanol-acidified with HCl.
[Compound]
Name
compound III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step Two
Quantity
61 mg
Type
reactant
Reaction Step Three
Quantity
6 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
6-(-4′-N-hydroxylsuccinimidyl carboxy phenyl)-3,8-bis bromoacetamidyl-5-methylphenanthridinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Rats were anesthetized with a mixture of pentobarbital (30 mg/kg) and chloral hydrate (120 mg/kg) by intraperitoneal injection. The left carotid artery and jugular vein were cannulated with fine polytene tubing (artery) or fine silicone rubber tubing connected to polyethylene tubing (vein), the distal end of which was brought under the skin to an anchor point behind the neck. The tubing was filled with heparinized saline solution, and plugged with a fine steel rod. The animals were treated with 20 mg chloramphenicol by intramuscular injection and allowed to recover from the operation overnight. The following day, the rats were placed in a high-walled container permitting free movement. The arterial catheter was connected to a pressure transducer via a 100 cm length of saline-filled, fine-bore polyethylene tubing, and the venous catheter connected to a 1 ml syringe via a similar length of tubing, which, together with the syringe, contained a solution of tyramine hydrochloride in saline (1 mg/ml). Following an equilibration period of 30 to 40 minutes, tyramine injections (50 or 100 μg) were given, and blood pressure responses recorded. An interval of at least 15 minutes was maintained between injections after return of blood pressure to control values. Control pressor responses were established, then one of the drugs was injected intraperitoneally, and tyramine responses were repeated over the next 4 hours. The area under the blood pressure response curve was estimated, and the ratio of this area after treatment to before treatment and to 1 to 3 hours after injection of the compounds, was determined using the average of 3 to 4 values obtained in the control period.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mg
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Ethyl acetate (1.5 mL) was added to 100 mg of Boc-Tyramine-PEM (α,γ-mixture) obtained in Reference Example 3 to suspend the compound, and then 4 N HCl/dioxane (0.5 mL) was added thereto. The mixture was stirred for one hour at room temperature. A precipitate thus obtained was filtered with a Kiriyama funnel and dried in a vacuum, and thus 93 mg of Tyramine-PEM (α,γ-mixture) was obtained. The compound is thought to be a dihydrochloride salt, based on yield.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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